Hsd17B13-IN-13
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Overview
Description
Hsd17B13-IN-13 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-13 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Techniques such as crystallization, chromatography, and recrystallization are employed for purification .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-13 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of hydroxyl groups results in ketones or aldehydes, while reduction of carbonyl groups yields alcohols .
Scientific Research Applications
Hsd17B13-IN-13 has a wide range of scientific research applications:
Mechanism of Action
Hsd17B13-IN-13 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the metabolism of steroids and lipids. The inhibition of HSD17B13 leads to reduced lipid droplet formation and decreased liver inflammation and fibrosis. The molecular targets include the active site of HSD17B13, where the inhibitor binds and prevents the enzyme’s catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Hsd17B13-IN-1: Another inhibitor of HSD17B13 with a different chemical structure but similar inhibitory effects.
Hsd17B13-IN-2: A structurally related compound with comparable potency and selectivity for HSD17B13.
Hsd17B13-IN-3: An analog with modifications to improve pharmacokinetic properties.
Uniqueness
Hsd17B13-IN-13 stands out due to its high selectivity and potency for HSD17B13, making it a valuable tool for studying the enzyme’s role in liver diseases. Its unique chemical structure allows for effective inhibition with minimal off-target effects .
Properties
Molecular Formula |
C18H12F3NO5S2 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
(5Z)-3-[(3-methylsulfonylphenyl)methyl]-5-[(2,4,6-trifluoro-3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12F3NO5S2/c1-29(26,27)10-4-2-3-9(5-10)8-22-17(24)14(28-18(22)25)6-11-12(19)7-13(20)16(23)15(11)21/h2-7,23H,8H2,1H3/b14-6- |
InChI Key |
JNKIBRQMSRIOMH-NSIKDUERSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CN2C(=O)/C(=C/C3=C(C(=C(C=C3F)F)O)F)/SC2=O |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CN2C(=O)C(=CC3=C(C(=C(C=C3F)F)O)F)SC2=O |
Origin of Product |
United States |
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